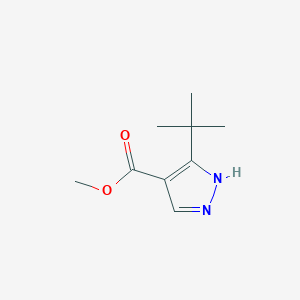

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate

Description

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS: 1017782-45-4) is a pyrazole-based compound characterized by a tert-butyl substituent at the 3-position and a methyl ester group at the 4-position of the pyrazole ring. It is a white solid with a melting point of 135–137°C and is stable under recommended storage conditions (dry, room temperature) . Its primary application lies in laboratory chemical synthesis and pharmaceutical intermediate production, particularly in the development of kinase inhibitors and other bioactive molecules .

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335), necessitating stringent safety protocols during handling, including the use of gloves, protective eyewear, and respiratory equipment .

Properties

IUPAC Name |

methyl 5-tert-butyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)7-6(5-10-11-7)8(12)13-4/h5H,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCJMGWABQNGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639998 | |

| Record name | Methyl 5-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-45-4 | |

| Record name | Methyl 3-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

- Alpha, beta-unsaturated esters with tert-butyl substitution are prepared or commercially sourced.

- Hydrazine derivatives , particularly methylhydrazine or hydrazine hydrate, are used for ring formation.

- Acid-binding agents such as triethylamine or N,N-diisopropylethylamine facilitate substitution reactions.

- Catalysts like potassium iodide or sodium iodide promote condensation and cyclization.

Stepwise Preparation Process

Step 1: Substitution and Hydrolysis Reaction

- Dissolve the alpha, beta-unsaturated ester and acid-binding agent in an organic solvent (e.g., dioxane, tetrahydrofuran, dichloromethane).

- Slowly add the acyl halide derivative (e.g., 2,2-difluoroacetyl halide in related compounds) at low temperature (typically between -30 °C and 0 °C) to control reaction rate and selectivity.

- After completion, add alkali (NaOH or KOH) to hydrolyze the intermediate, forming an alpha-acyl intermediate solution.

Step 2: Condensation and Cyclization Reaction

- Add a catalyst such as potassium iodide to the intermediate solution.

- Conduct a low-temperature condensation reaction with methylhydrazine aqueous solution (mass concentration ≥ 40%), maintaining temperature between -30 °C and 0 °C.

- Follow with a temperature increase (50-120 °C) under reduced pressure to promote cyclization, forming the pyrazole ring.

- Acidify the reaction mixture to precipitate the crude pyrazole carboxylic acid or ester.

Step 3: Purification

- Extract impurities using solvents like dichloromethane.

- Recrystallize the crude product from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol content) by refluxing and cooling.

- This step enhances purity, often achieving >99.5% by HPLC analysis.

Reaction Conditions and Optimization

| Parameter | Typical Range/Choice | Notes |

|---|---|---|

| Organic solvent | Dioxane, THF, dichloromethane, 1,2-dichloroethane | Solvent choice affects solubility and reaction rate |

| Acid-binding agent | Triethylamine, N,N-diisopropylethylamine | Neutralizes acids, facilitates substitution |

| Temperature (substitution) | -30 °C to 0 °C | Controls reaction selectivity and minimizes side reactions |

| Alkali for hydrolysis | Sodium hydroxide, potassium hydroxide | Hydrolyzes intermediate to acid form |

| Catalyst | Potassium iodide, sodium iodide | Promotes condensation and cyclization |

| Hydrazine concentration | ≥ 40% methylhydrazine aqueous solution | Ensures effective condensation |

| Temperature (cyclization) | 50 °C to 120 °C | Facilitates ring closure |

| Recrystallization solvent | Alcohol-water mixture (35-65% alcohol) | Optimizes purity and yield |

Research Findings and Yields

- The described method yields high purity products with yields around 75-80% in analogous pyrazole carboxylate syntheses.

- Reaction monitoring by HPLC ensures raw material conversion >99.5%.

- Control of temperature and reagent ratios reduces formation of isomeric side products (e.g., 3- vs. 5-substituted pyrazoles).

- Recrystallization from aqueous alcohol significantly improves product purity and crystallinity.

Comparative Notes on Related Compounds

- Preparation methods for methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate are analogous to those for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid esters, as described in patent literature.

- Differences primarily lie in the substituent on the pyrazole ring (tert-butyl vs. difluoromethyl) and the choice of hydrazine derivative (methylhydrazine for methyl substitution).

- The synthetic strategy remains consistent: substitution/hydrolysis followed by condensation/cyclization and purification.

Summary Table of Preparation Method

| Step | Description | Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| 1 | Substitution/Hydrolysis | Alpha, beta-unsaturated tert-butyl ester, acid-binding agent, acyl halide, alkali, organic solvent, low temperature (-30 to 0 °C) | Formation of alpha-acyl intermediate |

| 2 | Condensation/Cyclization | Catalyst (KI/NaI), methylhydrazine aqueous solution (≥40%), low temperature condensation, heating (50-120 °C), acidification | Formation of crude this compound |

| 3 | Purification | Recrystallization from alcohol-water mixture (35-65% alcohol) | High purity product (>99.5% by HPLC), good yield |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazole-based products.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate is primarily investigated for its anti-inflammatory and analgesic properties. Research indicates that compounds in the pyrazole family can exhibit significant biological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives have been shown to alleviate inflammation in various models, such as the carrageenan-induced rat paw edema test .

- Analgesic Properties : The compound has been explored as a potential alternative to traditional pain relief medications, with some derivatives demonstrating enhanced efficacy compared to established analgesics like dipyrone .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in developing herbicides and pesticides . Its effectiveness in enhancing crop protection while minimizing environmental impact makes it a valuable candidate for sustainable agricultural practices. Key points include:

- Herbicide Development : The compound contributes to formulations that target specific weed species without harming crops .

- Pesticide Formulations : It aids in creating pesticides that are effective against a broad spectrum of pests while being less toxic to non-target organisms .

Material Science

The compound also finds applications in material science, particularly in the formulation of advanced materials:

- Polymers and Coatings : this compound is used to enhance the durability and resistance of polymers and coatings against wear and tear. This application is crucial for developing materials used in harsh environments or those requiring longevity .

Biochemical Research

In biochemical research, this compound plays a significant role in studying enzyme inhibition and metabolic pathways:

- Enzyme Inhibition Studies : Researchers utilize this compound to investigate its effects on various enzymes, which can lead to the development of targeted therapies for metabolic disorders .

- Targeted Therapies Development : Insights gained from these studies may facilitate the design of drugs that specifically target metabolic pathways involved in diseases such as diabetes and cancer .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Thermal Stability : The tert-butyl analog’s higher melting point (135–137°C vs. 71.5°C for isopropyl derivative) suggests improved thermal resistance, advantageous for storage and handling .

- Toxicity Profile : Compared to ethyl analogs, the tert-butyl compound’s acute oral toxicity (H302) and respiratory irritation (H335) highlight the need for rigorous exposure control .

- Synthetic Challenges: Limited data on the tert-butyl derivative’s synthesis contrast with well-documented protocols for ethyl analogs, indicating a gap in methodological transparency .

Biological Activity

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl group and a carboxylate ester functionality. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 198.23 g/mol. The presence of the pyrazole ring contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an inhibitor or modulator , influencing various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

- Receptor Interaction : By binding to specific receptors, it can modulate signaling pathways that are crucial for various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Studies have demonstrated its potential to reduce inflammation markers in vitro, comparable to standard anti-inflammatory agents like dexamethasone .

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Potential : Preliminary investigations indicate that derivatives of this compound may possess anticancer properties, warranting further exploration in cancer therapy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Q & A

Q. Basic

- PPE : Wear P95 respirators, nitrile gloves, and full-body protective clothing to avoid inhalation (H332), skin contact (H315), and eye irritation (H319) .

- Ventilation : Use fume hoods to minimize airborne exposure.

Advanced

In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste management services. No ecotoxicity data exist, so assume environmental persistence and avoid drainage systems .

How does the tert-butyl substituent influence the compound’s reactivity and applications?

Basic

The tert-butyl group enhances steric hindrance, reducing undesired nucleophilic attacks at the pyrazole ring. This stability makes the compound a robust intermediate in medicinal chemistry, such as in anti-inflammatory or anticancer lead optimization .

Advanced

Comparative studies with methyl or phenyl analogs (e.g., Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate) reveal that tert-butyl derivatives exhibit slower hydrolysis rates in esterification reactions, enabling controlled functionalization .

How can researchers address contradictions in reported melting points or spectral data?

Q. Methodological Approach

- Recrystallization : Repurify the compound using solvents like dichloromethane/methanol to eliminate impurities affecting melting points .

- Standardized Conditions : Ensure NMR spectra are acquired under identical solvent and temperature conditions to minimize shifts. For example, DMSO-d₆ vs. CDCl₃ can cause δ variations of up to 0.5 ppm .

What are the potential applications of this compound in drug discovery?

Basic

It serves as a precursor for triazole-pyrazole hybrids with antimicrobial and anticancer activities. For instance, tert-butyl 4-amino-1H-pyrazole-3-carboxylate derivatives show promise in targeting cancer proliferation pathways .

Advanced

Structure-activity relationship (SAR) studies can optimize bioactivity. For example, substituting the carboxylate with amide groups (e.g., Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate) enhances binding to kinase targets .

What computational tools predict the compound’s interactions with biological targets?

Q. Methodological Answer

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with proteins like cyclooxygenase-2 (COX-2).

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, though specific examples are absent in the evidence .

How can reaction yields be optimized for scaled-up synthesis?

Q. Advanced

- Catalyst Screening : Replace copper sulfate with Cu(I)Br for faster kinetics in CuAAC reactions .

- Solvent Optimization : Use DMF instead of THF to improve solubility of azide intermediates, as shown in triazole synthesis (82% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.